![molecular formula C23H22N4O2S B2700245 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 893950-48-6](/img/structure/B2700245.png)
5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.52. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
-
Pharmacological Activities of Heterocyclic Derivatives
- Application : Synthesis of dihydro-5- heterocyclic derivatives for pharmacological investigations .
- Method : The synthesis was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as catalyst .
- Results : The newly synthesized compounds were evaluated for anti-TB and in vitro cytotoxicity (MDA MB 231). The outcome of pharmacological studies suggests that compounds can be used as potential materials in pharmaceutical chemistry .
-
Crystal Structure Analysis of Triazolone Compounds
- Application : Characterization of the title compound, 4- (4-methoxyphenethyl)-5- (p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2), by single crystal X-ray diffraction .
- Method : The structure was characterized by single crystal X-ray diffraction. DFT and HF modeling techniques were also used for theoretical and experimental compatibility .
- Results : The geometric parameters from both investigation techniques were quite compatible. The structure has crystallized in the orthorhombic space group Pna 2 1 .
-
Synthesis of Heterocyclic Thiazolidinone and Azetidinone Compounds for Antibacterial Studies
-
Antileishmanial and Antimalarial Evaluation
- Application : Evaluation of antileishmanial and antimalarial activities .
- Method : In vitro antipromastigote activity of compound 13 was evaluated. Molecular simulation study was performed to justify the potent in vitro antipromastigote activity .
- Results : Compound 13 showed potent in vitro antipromastigote activity with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Biological Potential of Indole Derivatives
- Application : Evaluation of the biological potential of indole derivatives .
- Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Synthesis of Heterocyclic Thiazolidinone and Azetidinone Compounds for Antibacterial Studies
- Application : Heterocyclic thiazolidinone and azetidinone compounds have been synthesized for antibacterial studies .
- Method : The synthesis involves a process known as heterocyclocondensation .
- Results : The synthesized heterocyclic thiazolidinone and azetidinone compounds were evaluated for their antibacterial activity .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives have been evaluated for their diverse biological activities .
- Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-9-18(10-8-15)27-22(19-13-30-14-20(19)25-27)24-23(29)16-11-21(28)26(12-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANXPCLXXKYHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)
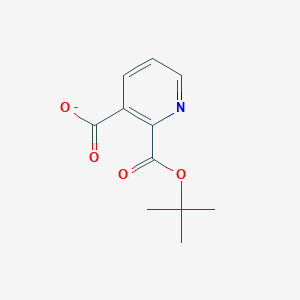
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700169.png)
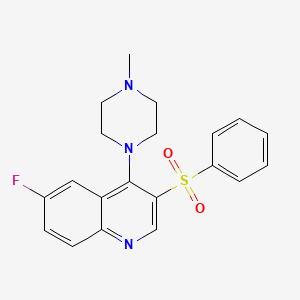
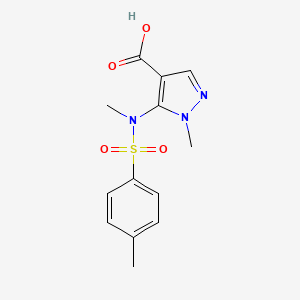
![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)
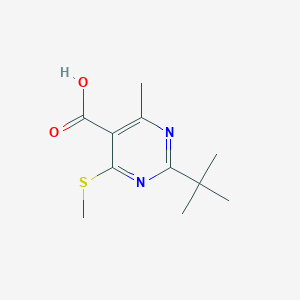
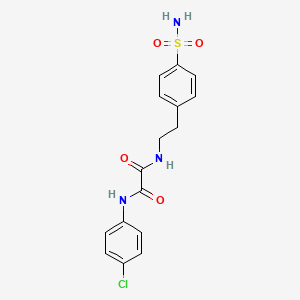
![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)
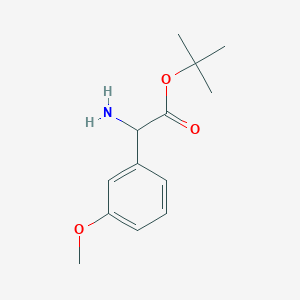
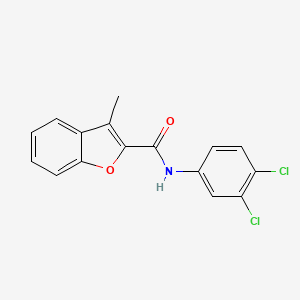
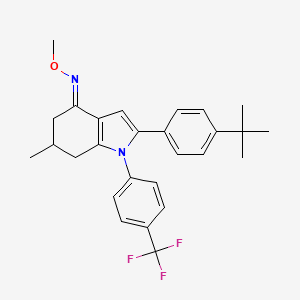
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2700183.png)